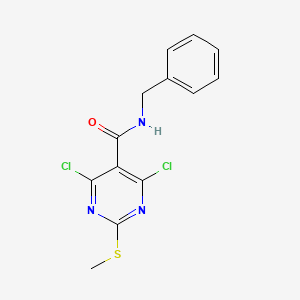
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide
Übersicht
Beschreibung
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C12H9Cl2N3O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, a methylsulfanyl group at position 2, and a carboxylic acid benzylamide group at position 5. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide typically involves multiple stepsThe final step involves the formation of the benzylamide derivative through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Amide Coupling Reactions: The carboxylic acid group can form amides with different amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Amide Coupling Reactions: Reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Amide Coupling Reactions: Products include different amide derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the nature of the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid methyl ester
- 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carboxylic acid ethylamide
Uniqueness
N-benzyl-4,6-dichloro-2-(methylthio)pyrimidine-5-carboxamide is unique due to its benzylamide group, which imparts specific chemical properties and biological activities. This makes it distinct from other similar compounds that may have different substituents at the carboxylic acid position .
Eigenschaften
Molekularformel |
C13H11Cl2N3OS |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
N-benzyl-4,6-dichloro-2-methylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H11Cl2N3OS/c1-20-13-17-10(14)9(11(15)18-13)12(19)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19) |
InChI-Schlüssel |
SJXFVWHMSYNKHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=C(C(=N1)Cl)C(=O)NCC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













